molecular formula C6H11ClN4O B2736062 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride CAS No. 2137895-63-5

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride

Cat. No. B2736062
M. Wt: 190.63
InChI Key: DFZDUUNHEMEBPA-UHFFFAOYSA-N
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Description

“2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride” is a chemical compound that is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It is a white to pale yellow crystalline powder and is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of this compound involves several steps . The first step involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . The second step involves adding chlorobenzene and trifluoroacetic anhydride, adding the 2 under the action of stirring, heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . The final step involves adding palladium/carbon and an ethanol solution of the 4 under the protection of nitrogen in a high-pressure kettle . After reaction, filtering, washing and concentrating, residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .


Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo [4,3- a ]pyrazine platform . This platform provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its white to pale yellow crystalline powder form . When the R2 substituent group is an aliphatic chain, it can increase the lipophilic nature of the compounds, thereby making the molecules more cell permeable .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthesis methods for pyrazoline and pyrazole derivatives, including those related to the [1,2,4]triazolo[4,3-a]pyrazin-3-one structure. These compounds exhibit antimicrobial activity against various microorganisms, indicating their potential in developing new antibacterial and antifungal agents (Hassan, 2013). Similarly, novel methods for synthesizing triazolo[4,3-a]pyrazines have been reported, showcasing the chemical versatility and potential for creating a wide array of biologically active compounds (Lee et al., 1989).

Biological Activities

Compounds within the [1,2,4]triazolo[4,3-a]pyrazin-3-one class have been investigated for various biological activities. For instance, derivatives have been synthesized with potential as P2X7 receptor antagonists, highlighting their significance in developing treatments for conditions associated with this receptor (Letavic et al., 2017). Moreover, the anticonvulsant activity of certain triazolo[4,3-a]pyrazines has been explored, demonstrating the therapeutic potential of these compounds in managing seizures (Kelley et al., 1995).

Future Directions

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This compound plays an important role in the process of synthetic drugs . It is a sitagliptin pharmaceutical intermediate that is used to prepare the sitagliptin phosphate sheet, a novel antidiabetic drug dipeptidyl peptidase-4 (DPP-4) suppressor factor . This suggests that it has vast market prospects .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-9-6(11)10-3-2-7-4-5(10)8-9;/h7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZDUUNHEMEBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2CCNCC2=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one hydrochloride

CAS RN

2137895-63-5
Record name 2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-one hydrochloride
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